4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetrahydro-acridine core, with additional methoxy and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves a multi-step process One common method starts with the condensation of 2,3-dimethoxybenzaldehyde with a suitable amine to form the benzylidene intermediate This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the tetrahydro-acridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions include quinones, benzyl derivatives, and various substituted acridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The benzylidene group can interact with enzyme active sites or receptor binding sites, modulating their activity. The methoxy and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane
- N,N’-bis(2,4-dimethoxybenzylidene)-1,4-diaminobutane
- 2-(2,3-Dimethoxy-benzylidene)-malononitrile
Uniqueness
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its tetrahydro-acridine core, which imparts specific electronic and steric properties. This core structure, combined with the benzylidene and carboxylic acid groups, makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYDLGAYDZRFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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